Turpentine
Overview
Description
Triethyl citrate is an ester of citric acid. It is a colorless, odorless liquid commonly used as a food additive, emulsifier, and solvent. It is also employed in pharmaceutical coatings and plastics . Its chemical formula is C₁₂H₂₀O₇, and it has a molar mass of 276.28 g/mol .
Mechanism of Action
Target of Action
Turpentine primarily targets the Interleukin-1 Type 1 receptor (IL-1 R1) . This receptor plays a crucial role in mediating the inflammatory response, which is a key aspect of this compound’s therapeutic effects .
Mode of Action
The interaction of this compound with its target involves the binding of this compound oil or inflammatory cytokines such as interleukin-1 (IL-1) to the IL-1 R1 . This binding initiates a signaling cascade through the Toll-interleukin 1 receptor adaptor protein (TIRAP) and Myeloid differentiation primary response gene 88 (mD88). These then dissociate and interact with IRAK (Interleukin 1 receptor associated kinase) and the tumour necrosis factor receptor associated factor 6 (TRAF6), activating the MAPK pathway . This leads to the transcription of the nuclear factor κB transcription factor and the production of inflammatory mediators .
Biochemical Pathways
This compound is composed of terpenes, primarily the monoterpenes alpha-pinene and beta-pinene . These terpenes are formed biosynthetically via two major synthetic pathways: the mevalonic acid (MVA) pathway and the 2 C -methyl-D-erythritol-4-phosphate (MEP) pathway . These pathways play a critical role in the production of biologically active terpenoids, which have been studied for their effects in the prevention and treatment of cancer .
Pharmacokinetics
It is known that when inhaled, this compound may help reduce congestion, and when used on the skin, it may cause warmth and redness, which can help relieve pain in the tissue underneath .
Result of Action
The primary result of this compound’s action is the induction of an inflammatory response. This is achieved through the production of inflammatory mediators triggered by the activation of the MAPK pathway . This compound has been used experimentally to treat minor aches and pains of muscles and joints, and it has also been studied for its antibacterial activity and inhibition of osteoclast activity .
Action Environment
This compound is a fluid obtained by the distillation of resin harvested from living trees, mainly pines . The environment in which these trees grow can influence the composition and efficacy of this compound. For instance, important pines for this compound production include maritime pine, Aleppo pine, Masson’s pine, Sumatran pine, longleaf pine, loblolly pine, slash pine, and ponderosa pine . The method of extraction and the conditions under which the trees are grown can affect the quality and potency of the this compound produced .
Biochemical Analysis
Biochemical Properties
Turpentine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The primary components of this compound, such as alpha-pinene and beta-pinene, interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver . These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress . Additionally, this compound has been shown to modulate the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory genes . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These changes can impact cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. This compound components, such as alpha-pinene, can bind to specific receptors on the cell surface, triggering downstream signaling cascades . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter degradation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation when exposed to air, leading to the formation of peroxides and other reactive species . These degradation products can have different biological activities compared to the parent compound . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild inflammatory responses and oxidative stress . At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where certain doses of this compound lead to a sudden increase in adverse effects . These toxic effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound components, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, such as those involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . This compound components can also be transported by specific carrier proteins, such as albumin, in the bloodstream . The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound and its components can affect their activity and function. This compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can influence the interactions of this compound with membrane-bound enzymes and receptors . Additionally, this compound can undergo post-translational modifications, such as oxidation, which can affect its targeting to specific cellular compartments .
Preparation Methods
Triethyl citrate is synthesized through the esterification of citric acid with ethanol. The process involves the preparation of an aqueous citric acid solution, followed by the addition of anhydrous ethanol. The mixture is heated while stirring, and the pH is adjusted using sodium hydroxide. The solution is then washed and filtered to obtain the final product . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Triethyl citrate primarily undergoes esterification reactions. It can react with alcohols to form various esters. Common reagents used in these reactions include ethanol and other alcohols. The major products formed are different esters of citric acid . Triethyl citrate is stable under normal conditions and does not readily undergo oxidation or reduction reactions .
Scientific Research Applications
Triethyl citrate has a wide range of applications in scientific research. It is used as a plasticizer in the production of polyvinyl chloride and other plastics . In the pharmaceutical industry, it is employed as a coating agent for tablets and capsules . It is also used as a dispersing aid in the preparation of polylactic acid/chitin nanocomposites . Additionally, triethyl citrate is utilized in the fabrication of green nanocomposites from cellulose acetate .
Comparison with Similar Compounds
Triethyl citrate is often compared with other esters of citric acid, such as tributyl citrate and acetyltriethyl citrate. These compounds share similar plasticizing properties but differ in their molecular structures and specific applications. For example, tributyl citrate is used in more demanding plasticizing applications due to its higher molecular weight and boiling point . Acetyltriethyl citrate, on the other hand, is used in applications requiring lower volatility . Triethyl citrate is unique in its balance of plasticizing efficiency, non-toxicity, and biodegradability .
Properties
IUPAC Name |
triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTYTYQINUNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7, Array | |
Record name | TRIETHYL CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040701 | |
Record name | Triethyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | TRIETHYL CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Triethyl citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Triethyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |
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Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triethyl citrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
294 °C, 127.00 °C. @ 1.00 mm Hg | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TRIETHYL CITRATE | |
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Flash Point |
155 °C (311 °F) - closed cup, 151 °C | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
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Solubility |
In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triethyl citrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Triethyl citrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |
Record name | Triethyl citrate | |
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Record name | TRIETHYL CITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
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Mechanism of Action |
There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia. | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, Colorless, mobile liquid | |
CAS No. |
77-93-0 | |
Record name | Triethyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |
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Record name | Triethyl citrate [NF] | |
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Record name | Triethyl citrate | |
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Record name | TRIETHYL CITRATE | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |
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Record name | Triethyl citrate | |
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Record name | Triethyl citrate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |
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Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
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Record name | TRIETHYL CITRATE | |
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Record name | TRIETHYL CITRATE | |
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Record name | Triethyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-55 °C, < 25 °C | |
Record name | TRIETHYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIETHYL CITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Q1: What is turpentine?
A1: this compound is not a single compound but a complex mixture of organic chemicals called terpenes. It is a by-product of the Kraft paper-making process and is also obtained by tapping the resin of living pine trees. []
Q2: What is the main chemical constituent of this compound?
A2: The composition of this compound varies depending on the source, but it typically contains a high percentage of alpha-pinene and beta-pinene. Other terpenes like 3-carene, beta-phellandrene, limonene, camphene, and myrcene are also present in smaller amounts. [, , ]
Q3: What are the main industrial uses of this compound?
A3: this compound has been traditionally used as a solvent in paints, varnishes, and lacquers. Additionally, it serves as a raw material for synthesizing various organic compounds used in producing fragrances, flavors, cleaning products, and disinfectants. [, , ] For instance, alpha-pinene, a major component of this compound, can be chemically modified to synthesize dihydromyrcenol, a valuable fragrance compound. []
Q4: Can this compound be used as a fuel?
A4: Yes, this compound has favorable fuel properties, including a lower viscosity than regular diesel and a comparable caloric value, boiling point, and ignition characteristics. Studies have investigated its use as an additive in diesel engines, showing potential for improving engine performance and reducing fossil fuel consumption. [, ]
Q5: Can this compound be chemically transformed into other valuable products?
A6: Yes, this compound can be chemically modified using catalytic processes to yield valuable compounds. One such process is catalytic disproportionation, where a palladium on carbon (Pd/C) catalyst facilitates the transformation of rosin acids in this compound into dehydroabietic acid, a key component in various industrial applications. [, , ]
Q6: What is the role of p-cymene in this compound disproportionation?
A7: During the catalytic disproportionation of this compound, p-cymene is formed as a byproduct. Research suggests that p-cymene formation is enhanced by the presence of this compound itself, which acts as a solvent and improves the efficiency of abietic acid aromatization. []
Q7: What are the advantages of using gum oleoresin directly for catalytic disproportionation?
A8: Directly using gum oleoresin, the raw material from which this compound is derived, in catalytic disproportionation offers several advantages. The presence of this compound in the oleoresin aids in reducing viscosity and improving mass transfer during the reaction. This results in a more efficient conversion of abietic acid to dehydroabietic acid and higher yields of p-cymene. []
Q8: How does this compound affect insects?
A10: this compound and its constituents, particularly alpha-pinene and 3-carene, are known to be attractive to certain pine-infesting beetles. This attraction is species-specific and can be influenced by the presence of other volatile compounds, such as ethanol. For example, a combination of this compound and ethanol has been found to be highly attractive to the ambrosia beetle Xyleborus pubescens. [] This understanding of insect-turpentine interactions can be valuable for developing pest control strategies.
Q9: What is the role of this compound in plant defense mechanisms?
A11: Terpenes, including those found in this compound, are a crucial part of the defense mechanisms in conifer trees. When a tree is injured or attacked by insects or fungi, it releases resin containing terpenes. These compounds act as deterrents against pests and may also exhibit antimicrobial properties, protecting the tree from infection. [, , ]
Q10: Is this compound toxic?
A13: Yes, this compound can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can irritate the skin, eyes, and respiratory tract. Prolonged or repeated exposure can lead to more serious health problems. [, , ]
Q11: What are the environmental concerns associated with this compound?
A14: While this compound is a natural product, it can still pose environmental risks if not handled and disposed of properly. Its volatile nature means that it can easily evaporate into the atmosphere, contributing to the formation of ground-level ozone, a significant air pollutant. []
Q12: Are there any sustainable practices for this compound production and use?
A15: Yes, sustainable practices for this compound production and use are being explored. These include responsible forest management techniques for harvesting pine resin, as well as the development of alternative, less toxic solvents to replace this compound in industrial applications. [, ]
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